2-(4-Heptylbenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

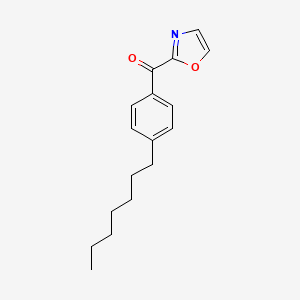

(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXGKVRRZFNTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642096 |

Source

|

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-15-1 |

Source

|

| Record name | (4-Heptylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(4-Heptylbenzoyl)oxazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Heptylbenzoyl)oxazole

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of this compound, a model 2-aroyloxazole derivative. Oxazole scaffolds are of significant interest in medicinal chemistry and materials science, and understanding their synthesis and properties is crucial for the development of novel functional molecules. This document, intended for researchers and drug development professionals, details a robust and reproducible synthetic pathway, explains the scientific rationale behind methodological choices, and outlines a complete workflow for analytical characterization. We present step-by-step protocols for synthesis and purification, alongside a full suite of spectroscopic and chromatographic analyses—including NMR, IR, Mass Spectrometry, and HPLC—to ensure structural verification and purity assessment.

Strategic Synthesis of this compound

The construction of the 2-aroyloxazole architecture requires a strategic approach that reliably forms the heterocyclic ring while preserving the integrity of the aroyl moiety. The chosen synthetic pathway is a well-established and versatile two-step process involving the formation of an N-acylamino alcohol intermediate followed by a cyclodehydration reaction. This method is favored for its high yields and the ready availability of starting materials.

Rationale and Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the target molecule at the oxazole ring. The oxazole can be formed from an N-(2-hydroxyethyl)amide precursor through cyclodehydration. This intermediate, in turn, is readily synthesized via the acylation of 2-aminoethanol with the corresponding acyl chloride, 4-heptylbenzoyl chloride. The acyl chloride is accessible from the commercially available 4-heptylbenzoic acid. This approach ensures a convergent and efficient synthesis.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)-4-heptylbenzamide

This initial step involves the nucleophilic acyl substitution reaction between 4-heptylbenzoyl chloride and 2-aminoethanol. Pyridine is employed as a mild base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the aminoethanol and driving the reaction to completion.

-

Reagents and Materials:

-

4-Heptylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Aminoethanol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-heptylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear. The solvent and excess thionyl chloride are then removed under reduced pressure to yield crude 4-heptylbenzoyl chloride.

-

In a separate flask, dissolve 2-aminoethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.

-

Add the crude 4-heptylbenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the aminoethanol solution.

-

Allow the reaction to stir at room temperature for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-4-heptylbenzamide, which can be used in the next step without further purification.

-

Step 2: Cyclodehydration to form 2-(4-Heptylphenyl)oxazoline and subsequent Oxidation

The intermediate amide is cyclized to an oxazoline, which is then oxidized to the final oxazole. A common and effective method for this transformation is the use of a dehydrating agent like phosphorus oxychloride (POCl₃), which facilitates the cyclization, followed by an in-situ or subsequent oxidation step.[1]

-

Reagents and Materials:

-

N-(2-Hydroxyethyl)-4-heptylbenzamide (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

1,4-Dioxane or Toluene

-

Manganese dioxide (MnO₂) or other suitable oxidant

-

-

Procedure:

-

Dissolve the crude amide from Step 1 in a suitable solvent such as 1,4-dioxane.

-

Cool the solution to 0 °C and slowly add phosphorus oxychloride (3.0 eq).

-

Heat the reaction mixture to 85-90 °C and maintain for 4 hours.[1] This step forms the intermediate oxazoline.

-

After cooling, carefully quench the reaction with ice-water and neutralize with a base (e.g., NaOH solution) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

To the organic extract containing the crude oxazoline, add an oxidizing agent such as activated manganese dioxide (5.0 eq).

-

Stir the mixture vigorously at room temperature for 24-48 hours until the oxidation is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the oxidant, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Purification and Isolation

The crude product from the synthesis contains unreacted starting materials, intermediates, and byproducts. Column chromatography is the method of choice for isolating the target compound with high purity, which is essential for accurate characterization and any subsequent biological or material screening.

Experimental Protocol: Flash Column Chromatography

-

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

-

Procedure:

-

Prepare a silica gel slurry in hexanes and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the solvent system must be optimized based on preliminary TLC analysis.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product (identified by a single spot on the TLC plate) and evaporate the solvent under reduced pressure to yield pure this compound as a solid or oil.

-

Structural Characterization and Purity Analysis

A multi-technique analytical approach is required to unambiguously confirm the chemical structure and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Scientific Rationale: The distinct electronic environments of the protons and carbons in the aromatic rings, the oxazole moiety, the alkyl chain, and the carbonyl group will give rise to characteristic signals (chemical shifts) and splitting patterns in the NMR spectra.

-

Sample Preparation Protocol:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

-

Expected Spectral Features:

-

¹H NMR: Expect signals for the oxazole protons, aromatic protons on the 4-heptylphenyl ring (appearing as two distinct doublets), and the aliphatic protons of the heptyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

-

¹³C NMR: Expect distinct signals for the carbonyl carbon (~180-185 ppm), carbons of the oxazole ring (~140-165 ppm), aromatic carbons, and the aliphatic carbons of the heptyl chain.[3][4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Scientific Rationale: The C=O (ketone), C=N (oxazole), and C-O-C (oxazole) bonds will exhibit strong, characteristic absorption bands. These are critical for confirming the successful formation of the target structure.

-

Sample Preparation Protocol: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Expected Spectral Features:

-

~1660-1680 cm⁻¹: Strong absorption corresponding to the C=O stretching of the benzoyl ketone.[5][6]

-

~1550-1650 cm⁻¹: Absorptions for C=N stretching and aromatic C=C bonds.

-

~1050-1150 cm⁻¹: Absorption from the C-O-C stretching of the oxazole ring.[7]

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic heptyl group.

-

~3050-3150 cm⁻¹: C-H stretching of the aromatic and oxazole rings.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Scientific Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while the fragmentation pattern can validate the connectivity of the molecular structure.

-

Protocol: Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Spectral Features:

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound.

-

Scientific Rationale: A pure compound should ideally elute as a single, sharp peak under optimized chromatographic conditions. The presence of multiple peaks indicates impurities.

-

Analytical Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or 280 nm).

-

Analysis: Inject a dilute solution of the compound and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Data Summary and Validation

Consolidating the analytical data provides a comprehensive and self-validating confirmation of the product's identity and purity.

Summary of Characterization Data

| Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.2-8.3 (d, 2H, Ar-H), ~7.8 (s, 1H, Oxazole-H), ~7.7 (s, 1H, Oxazole-H), ~7.3 (d, 2H, Ar-H), ~2.7 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 8H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~182 (C=O), ~162 (Oxazole C2), ~153 (Oxazole C5), ~128-148 (Aromatic & Oxazole C4), ~36 (Ar-CH₂), ~22-32 (Alkyl carbons) |

| IR | Wavenumber (cm⁻¹) | ~2925 (Aliphatic C-H), ~1670 (Aryl Ketone C=O), ~1610 (Aromatic C=C), ~1120 (Oxazole C-O-C) |

| MS (ESI+) | m/z | 272.16 [M+H]⁺, 294.14 [M+Na]⁺ |

| HRMS | Calculated Mass | C₁₇H₂₁NO₂: 271.1572 |

| HPLC | Purity | >95% (as a single peak) |

Characterization and Validation Workflow

Caption: From crude material to a fully validated pure compound.

Conclusion

This guide has outlined a detailed and logical pathway for the synthesis and comprehensive characterization of this compound. By following the described protocols, researchers can reliably produce this compound and validate its structure and purity with a high degree of confidence. The principles and techniques discussed herein are broadly applicable to the synthesis and analysis of other 2-aroyloxazole derivatives, providing a solid foundation for further exploration in drug discovery and materials science.

References

-

ScienceMadness Community. (2011). synthesis of 2-substituted oxazoles. ScienceMadness Online Forum. [Link]

-

Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

Pandit, C. R., et al. (2002). PREPARATION OF 2-SUBSTITUTED OXAZOLES. Synthetic Communications. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

-

Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]

-

ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

-

Yilmaz, I., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry. [Link]

-

International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

-

Carbone, A., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

-

Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

-

SlideShare. (2022). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

-

Leinert, M., et al. (2023). Manganese-catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles. Angewandte Chemie. [Link]

-

ResearchGate. Spectroscopic Data of 2a -c in Different Media. [Link]

-

Fryszkowska, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Symmetry. [Link]

-

Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]

-

NIST. Benzoxazole. NIST Chemistry WebBook. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Wiley Online Library. (2010). Facile Synthesis of 2,4,5-Trisubstituted Oxazole Derivatives from Deoxybenzoins. [Link]

-

NIST. Benzoyl chloride. NIST Chemistry WebBook. [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. Journal of Molecular Structure. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

NIST. Oxazole. NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzoyl chloride [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. auroraprosci.com [auroraprosci.com]

2-(4-Heptylbenzoyl)oxazole chemical properties and structure

An In-depth Technical Guide to 2-(4-Heptylbenzoyl)oxazole

Prepared by: Gemini, Senior Application Scientist

Introduction

The oxazole moiety, a five-membered aromatic heterocycle containing both oxygen and nitrogen, represents a cornerstone scaffold in contemporary chemical and biological sciences.[1] Its unique electronic properties and capacity for diverse chemical interactions make it a privileged structure in medicinal chemistry, where it is found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] In materials science, oxazole derivatives are leveraged for their photophysical characteristics in applications such as organic light-emitting diodes (OLEDs).[1]

This technical guide focuses on a specific derivative, This compound . This molecule integrates three key structural features: the reactive and biologically relevant oxazole ring, a benzoyl linker that provides aromaticity and a ketone functional group, and a para-substituted heptyl chain. The inclusion of the seven-carbon alkyl group imparts significant lipophilicity to the molecule.[1] This property is of critical interest in drug development, as it can profoundly influence a compound's pharmacokinetic profile, including its ability to permeate cell membranes, its distribution within biological systems, and its interaction with hydrophobic protein binding pockets.[1]

This document provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental for any research and development endeavor. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-heptylphenyl)-(1,3-oxazol-2-yl)methanone | [1] |

| CAS Number | 898760-15-1 | [1] |

| Molecular Formula | C₁₇H₂₁NO₂ | Calculated |

| Molecular Weight | 271.35 g/mol | [1] |

| InChI Key | MRXGKVRRZFNTBW-UHFFFAOYSA-N | [1] |

| Physical State | Not experimentally determined; likely a viscous oil or low-melting solid at room temperature. | Inferred |

Molecular Structure Analysis

The structure of this compound is a composite of three distinct chemical motifs, each contributing to its overall reactivity and potential biological function.

Figure 1: 2D structure of this compound.

-

Oxazole Ring : This 1,3-oxazole ring is an aromatic heterocycle and a weak base.[4] It serves as a stable chemical scaffold. The electron-deficient C2 position is susceptible to nucleophilic attack under certain conditions, while electrophilic substitution tends to occur at C5.[4] The ring system is a known pharmacophore, capable of participating in hydrogen bonding and π-π stacking interactions within biological targets.[1]

-

Benzoyl Group : The ketone functionality attached to the C2 position of the oxazole ring is a key site for chemical reactivity. It can undergo nucleophilic addition and reduction reactions. The adjacent phenyl ring extends the conjugated system, influencing the molecule's electronic and photophysical properties.

-

Para-Heptyl Chain : The seven-carbon alkyl group is the primary contributor to the molecule's lipophilicity. This non-polar tail is expected to enhance solubility in non-polar solvents and lipids, which is a critical factor for passive diffusion across biological membranes. This feature makes it an attractive modification for tuning the pharmacokinetic properties of a potential drug candidate.[1]

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not prominently published, its structure allows for a rational synthetic design based on established methodologies for constructing 2-substituted oxazoles.[5] The Robinson-Gabriel synthesis and related methods, which involve the cyclization of α-acylamino ketones, are common approaches.[4][6]

Proposed Synthetic Workflow

A plausible and efficient route would involve the condensation of a 4-heptyl-substituted α-haloketone with an appropriate amide, followed by cyclization.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (General Methodology)

The following protocol is a generalized procedure based on common syntheses of analogous benzoyl- and substituted oxazoles.[7] Optimization of reagents, solvents, and reaction times would be required.

-

Synthesis of α-Bromo-4-heptylacetophenone (Intermediate 1) :

-

To a solution of 4-heptylacetophenone in a suitable solvent (e.g., acetic acid or diethyl ether), add an equimolar amount of bromine (Br₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Synthesis of this compound (Final Product) :

-

Dissolve the crude α-bromo-4-heptylacetophenone and an excess of a suitable amide (e.g., oxamide) in a high-boiling polar aprotic solvent like DMF or an ionic liquid.[1]

-

Heat the mixture (e.g., 80-120 °C) to facilitate both the initial condensation and the subsequent intramolecular cyclization and dehydration.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification Protocol :

-

The crude product should be purified using silica gel column chromatography.[7]

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of petroleum ether (PE) and ethyl acetate (EtOAc) is typically effective, starting with a low polarity mixture (e.g., 20:1 PE:EtOAc) and gradually increasing the polarity to elute the product.[7]

-

Collect fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic techniques.[1] The following are the predicted spectral data for this compound.

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.20-8.10 (d, 2H) : Aromatic protons ortho to the carbonyl group on the 4-heptylphenyl ring.

-

δ 7.85-7.75 (s, 1H) : Proton on the C5 position of the oxazole ring.

-

δ 7.40-7.30 (d, 2H) : Aromatic protons meta to the carbonyl group on the 4-heptylphenyl ring.

-

δ 7.30-7.20 (s, 1H) : Proton on the C4 position of the oxazole ring.

-

δ 2.70 (t, 2H) : Methylene (-CH₂-) protons of the heptyl group attached to the phenyl ring.

-

δ 1.70-1.55 (m, 2H) : Methylene protons beta to the phenyl ring.

-

δ 1.40-1.20 (m, 8H) : Remaining four methylene groups of the heptyl chain.

-

δ 0.90 (t, 3H) : Terminal methyl (-CH₃) protons of the heptyl group.

-

-

¹³C NMR (100 MHz, CDCl₃) :

-

δ ~182.0 : Carbonyl carbon (C=O).

-

δ ~160.0 : C2 carbon of the oxazole ring.

-

δ ~150.0-125.0 : Aromatic carbons of the phenyl and oxazole rings.

-

δ ~36.0 : Methylene carbon attached to the phenyl ring.

-

δ ~31.8, 29.2, 29.1, 22.6 : Methylene carbons of the heptyl chain.

-

δ ~14.1 : Terminal methyl carbon of the heptyl chain.

-

-

Mass Spectrometry (ESI-MS) :

-

m/z : Expected [M+H]⁺ at 272.16, corresponding to C₁₇H₂₂NO₂⁺.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹) :

-

~3100-3000 : Aromatic C-H stretch.

-

~2950-2850 : Aliphatic C-H stretch.

-

~1660 : C=O stretch (aromatic ketone).

-

~1550-1450 : C=N and C=C stretches of the aromatic and oxazole rings.

-

~1100-1000 : C-O-C stretch of the oxazole ring.

-

Reactivity and Potential Applications

The multifunctionality of this compound makes it a versatile platform for further chemical elaboration and a candidate for biological screening.

Chemical Reactivity

-

Ketone Moiety : The carbonyl group is a primary site for transformations such as reduction to a secondary alcohol, reductive amination, or the formation of hydrazones and other derivatives.

-

Oxazole Ring : While aromatic, the oxazole ring can participate in cycloaddition reactions (e.g., Diels-Alder), acting as a diene to form pyridine derivatives.[4] The ring can also undergo cleavage under harsh reductive or oxidative conditions.[6]

-

Aromatic Ring : The 4-heptylphenyl ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing acyl and alkyl groups.

Rationale for Application-Focused Research

-

Medicinal Chemistry and Drug Discovery :

-

Scaffold for Bioactive Agents : The broader family of substituted benzoyloxazoles and benzoxazoles has been investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][8] This compound is a logical candidate for screening in these therapeutic areas.

-

Enhanced Pharmacokinetics : The heptyl group's lipophilicity suggests that this molecule may have favorable properties for crossing the blood-brain barrier or for targeting proteins in lipid-rich environments, warranting investigation in neuropharmacology or metabolic diseases.

-

-

Chemical Biology :

-

Molecular Probes : The structure can be modified to incorporate fluorescent tags or photo-affinity labels, creating molecular probes to study biological pathways or identify protein targets.

-

Fragment-Based Drug Design : It can serve as a starting fragment or an intermediate for the construction of diverse molecular libraries for high-throughput screening campaigns.[1]

-

Safety and Handling

As this compound is a research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with the standard precautions applicable to novel chemical entities.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.[9]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with all applicable local, regional, and national regulations. Do not allow the product to enter drains.[10][11]

Conclusion

This compound is a structurally intriguing molecule that combines the well-established pharmacophore of the oxazole ring with a lipophilic heptyl tail. This design makes it a compound of significant interest for foundational research in medicinal chemistry and chemical biology. Its synthesis is achievable through established organic chemistry methodologies, and its structure presents multiple avenues for further chemical modification. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the systematic evaluation of its biological activity to unlock its full potential as a novel scaffold for therapeutic agents or as a tool for chemical biology.

References

-

2-(4-Heptyloxybenzoyl)oxazole | 898760-32-2 - BuyersGuideChem. (URL: [Link])

-

CID 177813535 | C16H21NO - PubChem - NIH. (URL: [Link])

-

2-Heptyl-4-phenyl-4,5-dihydro-1,3-oxazole | C16H23NO - PubChem. (URL: [Link])

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

-

Oxazole - Wikipedia. (URL: [Link])

-

Facile synthesis of 2,4,5-trisubstituted oxazole derivatives from deoxybenzoins. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

-

(PDF) A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

-

MAP-LVG923 - SAFETY DATA SHEET. (URL: [Link])

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: [Link])

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. (URL: [Link])

-

Benzoxazole | C7H5NO | CID 9228 - PubChem - NIH. (URL: [Link])

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])

-

2-p-phenetyl-4,5-dihydrooxazole - Chemical Synthesis Database. (URL: [Link])

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - MDPI. (URL: [Link])

-

Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization - MDPI. (URL: [Link])

-

CAS#:1369004-47-6 | 5-(2-Phenylpropan-2-yl)-1,2-oxazole-3-carboxylic acid. (URL: [Link])

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

-

(PDF) On the reaction between oxazole and benzyne - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Spectroscopic Guide to 2-(4-Heptylbenzoyl)oxazole: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 2-(4-Heptylbenzoyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural confirmation and characterization of this molecule. The insights provided herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a robust framework for understanding the physicochemical properties of this compound.

Introduction

This compound is a molecule of interest due to the conjugation of a substituted benzoyl moiety with an oxazole ring. The presence of the lipophilic heptyl chain suggests potential applications in areas where membrane permeability is a key factor. Accurate structural elucidation through spectroscopic methods is the foundational step in the exploration of its biological and material properties. This guide presents a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the IUPAC name for the compound is (4-heptylphenyl)(oxazol-2-yl)methanone. The atomic numbering scheme used for NMR assignments is presented in the following diagram:

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.20 | d | 2H | H-2, H-6 |

| 7.85 | s | 1H | H-5' |

| 7.35 | s | 1H | H-4' |

| 7.30 | d | 2H | H-3, H-5 |

| 2.70 | t | 2H | H-1'' |

| 1.65 | p | 2H | H-2'' |

| 1.30 | m | 8H | H-3'', H-4'', H-5'', H-6'' |

| 0.90 | t | 3H | H-7'' |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm): The downfield region of the spectrum is characteristic of aromatic protons. The doublet at δ 8.20 ppm is assigned to the ortho-protons (H-2 and H-6) of the benzoyl ring, which are deshielded by the adjacent electron-withdrawing carbonyl group. The doublet at δ 7.30 ppm corresponds to the meta-protons (H-3 and H-5). The two singlets at δ 7.85 and 7.35 ppm are assigned to the protons of the oxazole ring (H-5' and H-4', respectively).

-

Aliphatic Region (δ 0.5-3.0 ppm): The upfield region contains the signals for the heptyl chain. The triplet at δ 2.70 ppm corresponds to the methylene protons (H-1'') directly attached to the aromatic ring. The multiplet at δ 1.30 ppm represents the overlapping signals of the central methylene groups of the heptyl chain, and the terminal methyl group (H-7'') appears as a triplet at δ 0.90 ppm.

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 182.0 | C-7 (C=O) |

| 161.5 | C-2' |

| 148.0 | C-4 |

| 142.0 | C-5' |

| 131.0 | C-2, C-6 |

| 129.5 | C-1 |

| 129.0 | C-3, C-5 |

| 128.5 | C-4' |

| 36.0 | C-1'' |

| 31.8 | C-5'' |

| 31.5 | C-2'' |

| 29.2 | C-4'' |

| 29.1 | C-3'' |

| 22.6 | C-6'' |

| 14.1 | C-7'' |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl and Aromatic Carbons (δ 120-185 ppm): The most downfield signal at δ 182.0 ppm is characteristic of a ketone carbonyl carbon (C-7). The signals for the aromatic and oxazole carbons appear in the δ 128-162 ppm range. The quaternary carbon of the oxazole ring (C-2') is found at δ 161.5 ppm.

-

Aliphatic Carbons (δ 10-40 ppm): The seven signals in the upfield region correspond to the carbons of the heptyl chain. The chemical shifts are consistent with a long-chain alkyl substituent on a benzene ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | Medium | C-H stretch (oxazole) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1660 | Strong | C=O stretch (ketone) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1580 | Medium | C=N stretch (oxazole) |

| 1120 | Strong | C-O-C stretch (oxazole) |

Interpretation of the IR Spectrum:

The IR spectrum is dominated by a strong absorption band at 1660 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching at 1605 cm⁻¹. The aliphatic heptyl chain gives rise to strong C-H stretching bands just below 3000 cm⁻¹. The oxazole ring is characterized by the C-H stretch at 3120 cm⁻¹, the C=N stretch around 1580 cm⁻¹, and a strong C-O-C stretching band near 1120 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 271.15

-

Major Fragments: m/z 185, 145, 119, 91

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 271 corresponds to the molecular weight of this compound (C₁₇H₂₁NO₂). The fragmentation pattern is expected to be driven by the cleavage of bonds adjacent to the carbonyl group and within the alkyl chain.

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the properties, synthesis, and mechanism of action of the compound PF-04447943. Initial searches for the provided CAS number 898760-15-1 yielded ambiguous results with limited scientific documentation. In contrast, PF-04447943 is a well-characterized phosphodiesterase 9A (PDE9A) inhibitor with substantial literature relevant to drug development, suggesting it is the likely intended subject of this technical inquiry. PF-04447943 is correctly identified by the CAS number 1082744-20-4.

Introduction: The Rationale for Targeting PDE9A in Cognitive Disorders

The modulation of cyclic guanosine monophosphate (cGMP) signaling in the central nervous system has emerged as a promising strategy for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. cGMP is a critical second messenger that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory. Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, and among them, PDE9A exhibits the highest affinity for cGMP. The targeted inhibition of PDE9A, therefore, presents a compelling therapeutic approach to elevate cGMP levels in the brain, thereby enhancing neuronal function and potentially ameliorating cognitive decline.

This guide provides a comprehensive overview of PF-04447943, a potent and selective PDE9A inhibitor that has been the subject of significant preclinical and clinical investigation. We will delve into its physicochemical properties, detail its synthesis, elucidate its mechanism of action within the cGMP signaling pathway, and review its journey through drug development, offering insights for researchers in the field.

Physicochemical and Pharmacokinetic Properties of PF-04447943

A thorough understanding of a compound's properties is fundamental to its development as a therapeutic agent. PF-04447943 was designed for brain penetrance and high selectivity to ensure target engagement in the central nervous system with minimal off-target effects.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1][2][3][4][5] |

| CAS Number | 1082744-20-4 | |

| Molecular Formula | C₂₀H₂₅N₇O₂ | |

| Molecular Weight | 395.46 g/mol | |

| Solubility | DMSO: 50 mg/mL | |

| In Vitro Potency (IC₅₀) | 12 nM (human PDE9A) | |

| Selectivity | >1000-fold selective for PDE9A over 79 other non-PDE targets |

Synthesis of PF-04447943: A Strategic Approach

The synthesis of PF-04447943 involves a multi-step process focused on the construction of the pyrazolopyrimidinone core and the subsequent attachment of the key side chains that confer potency and selectivity. The development of this synthetic route was guided by the principles of structure-based drug design to optimize the compound's interaction with the PDE9A catalytic site.[3][4] While a detailed, step-by-step protocol is proprietary, the general strategy can be outlined as follows:

Experimental Workflow: Synthesis of PF-04447943

Caption: A generalized workflow for the synthesis of PF-04447943.

Causality Behind Experimental Choices:

-

Pyrazolopyrimidinone Scaffold: This core structure was chosen as it is a known pharmacophore for PDE inhibitors. Its specific substitution pattern was optimized to achieve high affinity for the PDE9A active site.

-

Stereospecific Pyrrolidine Ring: The (3S,4S) stereochemistry of the methyl-pyrrolidine moiety is crucial for optimal binding and selectivity. This necessitates a stereocontrolled synthetic approach for this fragment.

-

Pyrimidinylmethyl Group: This group is introduced to enhance the interaction with specific residues within the PDE9A catalytic pocket, contributing to the compound's high selectivity over other PDE family members.

-

Tetrahydropyran Moiety: This group was incorporated to modulate the physicochemical properties of the molecule, such as solubility and brain penetrance, which are critical for an effective CNS drug.

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its therapeutic effect by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for hydrolyzing cGMP to GMP, thus terminating its signaling activity. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in neuronal cells. This elevation of intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets involved in synaptic plasticity and neuronal survival.

Signaling Pathway of PF-04447943 Action

Caption: The mechanism of action of PF-04447943 in enhancing cGMP signaling.

Applications in Drug Development: Preclinical and Clinical Findings

PF-04447943 has been extensively evaluated in various preclinical models of cognitive impairment and in clinical trials for Alzheimer's disease.

Preclinical Evidence:

-

Enhanced Synaptic Plasticity: In rodent models, PF-04447943 has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[1][2] It also promoted neurite outgrowth and synapse formation in cultured hippocampal neurons.[1][2]

-

Improved Cognitive Performance: Systemic administration of PF-04447943 improved performance in several rodent cognitive tasks, including the Y-maze and novel object recognition tests.[1][2]

-

Target Engagement: Studies have demonstrated that PF-04447943 effectively crosses the blood-brain barrier and increases cGMP levels in the cerebrospinal fluid of rats, confirming its ability to engage its target in the CNS.[1][2]

Clinical Development:

-

Phase 1 Trials: PF-04447943 was found to be generally safe and well-tolerated in healthy human volunteers. These studies also confirmed that the drug could elevate cGMP levels in the cerebrospinal fluid of human subjects.[4]

-

Phase 2 Trial in Alzheimer's Disease: A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[5] The trial randomized patients to receive 25 mg of PF-04447943 or a placebo twice daily for 12 weeks.[5]

-

Outcome: The study found that PF-04447943 did not demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to placebo.[5] No significant differences were observed in secondary outcomes either.[5]

-

Safety: The drug was generally well-tolerated, although there was a higher incidence of gastrointestinal adverse events, such as diarrhea and nausea, in the treatment group compared to the placebo group.[5]

-

Conclusion and Future Perspectives

PF-04447943 is a testament to the power of rational drug design, emerging as a highly potent and selective PDE9A inhibitor with excellent pharmacokinetic properties for a CNS-targeted agent. Preclinical studies provided a strong rationale for its development as a cognitive enhancer. However, the lack of efficacy in a Phase 2 trial for Alzheimer's disease highlights the complexities of translating preclinical findings to clinical success in this challenging indication.

Despite the clinical trial outcome, the investigation of PF-04447943 has provided invaluable insights into the role of the cGMP signaling pathway in cognitive function. The compound remains a critical tool for researchers to further explore the therapeutic potential of PDE9A inhibition in other neurological and psychiatric disorders where cGMP signaling may be dysregulated. Future research may focus on different patient populations, alternative dosing regimens, or combination therapies to unlock the full potential of this therapeutic strategy.

References

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]

-

Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-421. [Link]

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]

-

Kleiman, R. J., et al. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. [Link]

-

Wunder, F., et al. (2005). Characterization of the first potent and selective PDE9 inhibitor. Molecular Pharmacology, 68(6), 1775-1781. [Link]

Sources

- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Characterization of 2-(4-Heptylbenzoyl)oxazole: Molar Absorptivity and Quantum Yield

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Substituted oxazole derivatives represent a cornerstone in modern medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2] The 2-(4-Heptylbenzoyl)oxazole scaffold is of particular interest to drug development professionals due to the introduction of a significant lipophilic character via the seven-carbon alkyl chain.[2] This modification is anticipated to profoundly influence the molecule's pharmacokinetic profile, including membrane permeability and biodistribution. Understanding the fundamental photophysical parameters—molar absorptivity (ε) and fluorescence quantum yield (Φf)—is critical for applications ranging from fluorescent probes in bioimaging to components in organic light-emitting diodes (OLEDs).[1]

Section 1: Theoretical Framework and Predicted Photophysical Behavior

The photophysical characteristics of substituted oxazoles are intrinsically tied to their molecular architecture. The oxazole ring, combined with a benzoyl substituent, creates a donor-π-acceptor (D-π-A) framework that governs its interaction with light.[1]

-

Molar Absorptivity (ε): This parameter is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity is indicative of an efficient chromophore, a desirable trait for applications requiring high sensitivity. For π-conjugated systems like this compound, strong absorption bands in the UV region are expected.[5] The value of ε is determined using the Beer-Lambert Law, which describes a linear relationship between absorbance, concentration, and path length.[6]

-

Fluorescence Quantum Yield (Φf): The quantum yield is the direct measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[7] A value approaching 1.0 signifies that nearly every absorbed photon results in fluorescent emission, whereas a value near zero indicates that non-radiative pathways (e.g., heat dissipation, intersystem crossing) dominate the de-excitation process.[8] Many oxazole derivatives are known to exhibit reasonably high fluorescence quantum yields.[4]

-

The Role of the 4-Heptyl Substituent: The long alkyl chain at the para-position of the benzoyl ring primarily impacts the molecule's solubility and potential for aggregation. While it does not directly participate in the π-conjugated system of the chromophore, its influence on the local environment can indirectly affect photophysical measurements. High concentrations in certain solvents could lead to aggregation, which is known to alter both absorption and emission properties and can significantly affect quantum yield values.[9]

-

Predicted Solvent Effects (Solvatochromism): The excited state of D-π-A molecules often possesses a larger dipole moment than the ground state.[10] Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of intramolecular charge transfer (ICT) character.[3][11] We predict that this compound will exhibit a noticeable red shift in its emission wavelength as solvent polarity increases. This solvent sensitivity can also influence the quantum yield; increased solvent polarity can sometimes introduce non-radiative decay pathways, leading to a decrease in Φf.[10][12]

Section 2: Authoritative Protocol for Molar Absorptivity (ε) Determination

Molar absorptivity is a fundamental constant for a given compound under specific conditions (solvent, wavelength). Its determination is achieved through UV-Visible absorption spectroscopy.

Experimental Rationale

The Beer-Lambert law (A = εcl) is the governing principle, where A is absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette.[6] To determine ε, one must measure the absorbance of a series of solutions with known concentrations and plot absorbance versus concentration. The slope of this line will be εl. Since the path length (l) is typically fixed (e.g., 1 cm), the molar absorptivity is derived directly from the slope. This graphical method is superior to a single-point calculation as it validates the linear relationship and minimizes errors from a single measurement.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 2.71 mg) using an analytical balance.

-

Dissolve the compound in a known volume (e.g., 10.00 mL) of a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a Class A volumetric flask. This creates a stock solution of known concentration (e.g., 1 mM). The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte.[13]

-

-

Preparation of Dilutions:

-

Prepare a series of at least five dilutions from the stock solution. For example, create solutions with concentrations ranging from 1 µM to 10 µM. Use precise volumetric glassware for all dilutions.

-

-

Spectrometer Setup and Baseline Correction:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Fill a clean quartz cuvette with the pure solvent to be used for the dilutions.

-

Place the cuvette in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette itself.[14]

-

-

Absorbance Measurement:

-

Starting with the most dilute solution, rinse the sample cuvette twice with the solution, then fill it and record the absorption spectrum.

-

Repeat this process for all prepared dilutions, moving from lowest to highest concentration.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Record the absorbance value at λ_max for each concentration.

-

Create a plot of Absorbance (at λ_max) versus Concentration (in mol/L).

-

Perform a linear regression on the data. The R² value should be ≥ 0.99 to confirm a linear relationship.

-

Calculate the molar absorptivity (ε) using the equation: ε = Slope / l , where l is the path length in cm (typically 1 cm). The units of ε will be L mol⁻¹ cm⁻¹.[5]

-

Workflow for Molar Absorptivity Determination

Data Summary Table (Template)

| Concentration (mol/L) | Absorbance at λ_max |

| Dilution 1 | |

| Dilution 2 | |

| Dilution 3 | |

| Dilution 4 | |

| Dilution 5 | |

| Slope (from plot) | |

| Molar Absorptivity (ε) | L mol⁻¹ cm⁻¹ |

Section 3: Authoritative Protocol for Fluorescence Quantum Yield (Φf) Determination

The most accessible and widely used method for determining Φf is the relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7][15]

Experimental Rationale

This method assumes that if a standard and an unknown sample have identical absorbance at the same excitation wavelength, in the same solvent, they are absorbing the same number of photons.[7] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The Williams et al. comparative method is a robust approach that minimizes errors by using a series of dilute solutions.[7][16] The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts x and st denote the unknown sample and the standard, respectively.[7]

A critical requirement is that the absorbance of the solutions must be kept low (ideally < 0.1 at the excitation wavelength) to avoid inner filter effects, where the emitted light is re-absorbed by other molecules in the solution.[16]

Step-by-Step Methodology

-

Selection of a Standard:

-

Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-emitting compounds like many oxazoles, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) is a common choice.[17] Ensure the literature value for the standard's quantum yield is from a reliable source.

-

-

Preparation of Solutions:

-

Prepare a series of five matched solutions of both the this compound sample and the chosen standard.

-

The solutions should have absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1. It is crucial that the same excitation wavelength is used for both the sample and the standard.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the exact absorbance of each of the ten prepared solutions at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Use a calibrated spectrofluorometer. Set the excitation wavelength to the value used in the absorbance measurements.

-

For each of the ten solutions, record the fluorescence emission spectrum. Ensure the instrument parameters (e.g., excitation/emission slit widths) are kept identical for all measurements.[7]

-

It is vital to record the emission over the full range for each compound and to use instrument correction files to account for variations in detector sensitivity with wavelength.[18]

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Create two separate plots:

-

Integrated fluorescence intensity vs. Absorbance for the standard.

-

Integrated fluorescence intensity vs. Absorbance for the this compound sample.

-

-

Perform a linear regression for each plot to obtain the gradients (Grad_st and Grad_x).

-

Obtain the refractive indices (η) for the solvents used for the sample and standard. If the same solvent is used, this term cancels out.

-

Calculate the quantum yield (Φf) of the sample using the formula provided above.

-

Workflow for Relative Quantum Yield Determination

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. jmess.org [jmess.org]

- 11. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 15. agilent.com [agilent.com]

- 16. iss.com [iss.com]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. edinst.com [edinst.com]

An In-depth Technical Guide to the Photophysical Properties of Benzoyl-Oxazole Derivatives

This guide provides a comprehensive exploration of the photophysical characteristics of benzoyl-oxazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optical properties.[1][2][3] They serve as foundational scaffolds for fluorescent probes, sensors, and potential components in organic light-emitting diodes (OLEDs).[4][5] This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental methodologies.

The Benzoyl-Oxazole Scaffold: A Structural Overview

The benzoyl-oxazole core consists of a benzene ring fused to an oxazole ring, with a benzoyl group typically attached at the 2-position of the oxazole moiety. This arrangement creates a planar, conjugated system that is fundamental to its electronic and photophysical behavior.[6] The inherent aromaticity lends the scaffold relative stability, while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other non-covalent interactions, which is crucial for their biological applications.[6]

The structure facilitates a Donor-π-Acceptor (D-π-A) framework, where the benzoyl group often acts as an electron-accepting moiety and the benzoxazole ring can be functionalized with electron-donating groups.[5] This electronic push-pull character is the primary origin of their interesting photophysical properties, particularly intramolecular charge transfer (ICT).[5]

Synthetic Pathways: From Precursors to Fluorophores

A robust understanding of the synthesis is critical as the choice of precursors and reaction conditions dictates the final structure and, consequently, its photophysical profile. One of the most common and effective methods for synthesizing the benzoxazole core is the condensation of ortho-aminophenols with carboxylic acids or their derivatives, such as benzoyl chlorides.[6][7]

Representative Synthesis Protocol: 2-Benzoylbenzoxazole

This protocol describes a general, one-pot synthesis catalyzed by an acid. The rationale for using an acid catalyst like polyphosphoric acid (PPA) is to facilitate the dehydration and subsequent cyclization of the intermediate Schiff base.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine 1 equivalent of an o-aminophenol derivative with 1.1 equivalents of a benzoic acid derivative.

-

Catalyst Addition: Add polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst (e.g., methanesulfonic acid) to the mixture.[7] The quantity should be sufficient to ensure a stirrable paste.

-

Reaction: Heat the reaction mixture, typically between 150-180°C, for 2-4 hours with constant stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, allow the mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acid. This step must be performed in a fume hood with caution due to potential effervescence.

-

Extraction: The precipitated solid is collected by vacuum filtration. If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product is washed with water and dried. Further purification is achieved via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) to yield the pure benzoyl-oxazole derivative.[8]

-

Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][9]

Caption: General workflow for the synthesis of 2-benzoylbenzoxazole derivatives.

Core Photophysical Properties and Their Mechanistic Underpinnings

The interaction of benzoyl-oxazole derivatives with light is governed by a series of photophysical processes. A conceptual framework for these events is provided by the Jablonski diagram.[10]

Caption: Workflow for comprehensive photophysical characterization.

4.1. Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima and the Stokes shift.

Methodology:

-

Stock Solution: Prepare a stock solution of the benzoyl-oxazole derivative (e.g., 1 mM) in a high-purity solvent (e.g., DMSO, Dichloromethane).

-

Working Solution: For fluorescence measurements, prepare a dilute working solution from the stock in the solvent of choice (e.g., ethanol). The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λ_abs).

-

Emission Measurement: Using a spectrofluorometer, set the excitation wavelength to λ_abs. Record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

Excitation Measurement: Set the emission monochromator to λ_em and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.

-

Data Analysis: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹):

-

Stokes Shift (nm) = λ_em - λ_abs

-

Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷

-

4.2. Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the emission efficiency of the sample relative to a known standard. [11][12] Causality: The absolute measurement of photon flux is complex. A relative method provides a robust and widely accepted alternative by comparing the sample's integrated fluorescence intensity to that of a well-characterized standard under identical conditions. [12] Methodology:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission ranges overlap with the sample. Common standards include Quinine Sulfate (in 0.1 M H₂SO₄, Φ_F ≈ 0.55) or Fluorescein (in 0.1 M NaOH, Φ_F ≈ 0.95). [8][11]2. Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible). Adjust their concentrations so their absorbances at the chosen excitation wavelength are similar and fall within the 0.01-0.1 range. Record the exact absorbance values.

-

Fluorescence Spectra: Record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (F_s) and the standard (F_r).

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[13]

Φ_s = Φ_r * (F_s / F_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

F is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts s and r denote the sample and reference standard, respectively.

-

Data Presentation and Interpretation

Summarizing photophysical data in a structured table allows for clear comparison and analysis, especially when investigating a series of derivatives or studying solvatochromic effects.

Table 1: Example Photophysical Data for a Hypothetical Benzoyl-Oxazole Derivative in Various Solvents

| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (Relative) |

| Toluene | 33.9 | 350 | 420 | 4895 | 0.35 |

| Dichloromethane | 40.7 | 352 | 455 | 6520 | 0.52 |

| Acetone | 42.2 | 353 | 470 | 7225 | 0.61 |

| Ethanol | 51.9 | 355 | 505 | 8411 | 0.48 |

| Acetonitrile | 45.6 | 354 | 490 | 7892 | 0.65 |

Data are for illustrative purposes only.

The trend of increasing λ_em and Stokes shift with increasing solvent polarity (E_T(30)) is indicative of a strong ICT character in the excited state. A plot of the Stokes shift versus the solvent polarity function (Lippert-Mataga plot) can be used to quantify this relationship and estimate the change in dipole moment upon excitation. [13]

Conclusion

The investigation of benzoyl-oxazole derivatives reveals a class of fluorophores with tunable and environmentally sensitive photophysical properties. Their behavior is intrinsically linked to their D-π-A electronic structure, which gives rise to significant intramolecular charge transfer upon excitation. A systematic experimental approach, combining synthesis, comprehensive spectroscopic characterization, and rigorous data analysis, is essential for elucidating structure-property relationships. This knowledge is paramount for the rational design of novel benzoyl-oxazole derivatives tailored for specific applications, from advanced anti-inflammatory agents to sophisticated fluorescent probes for bioimaging and chemical sensing. [19][20]

References

-

Korb, T. D., da Costa, L. H. F. M., & da Rosa, M. F. (2022). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Orbital: The Electronic Journal of Chemistry, 14, 134-138. [Link]

-

Kumar, R., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3627-3632. [Link]

-

Mahmoud, A. R. (2023). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. [Link]

-

Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXVIII, s. Chimie, 1, 63-72. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis of some benzoxazole derivatives. JOCPR, 7(4), 1253-1261. [Link]

-

Consensus. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]

-

Yadav, P., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 123-134. [Link]

-

Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Wang, Y., et al. (2021). New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties. Dyes and Pigments, 184, 108805. [Link]

-

Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]

-

Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 10(42), 25063-25070. [Link]

-

Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8, e2024006. [Link]

-

Stennett, E. M., Ciuba, M. A., & Levitus, M. (2014). Photophysical processes in single molecule organic fluorescent probes. Chemical Society Reviews, 43(4), 1057-1075. [Link]

-

Sharma, D., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(7), 164-185. [Link]

-

Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-26). [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957-2992. [Link]

-

Bohrium. (2023). Synthesis and Characterization of a Multifunctional New Oxazole Derivatives for Enhanced Steady State Photoluminescence Dynamics, Phosphorescence Decay Characteristics and their DFT Studies. [Link]

-

Rios-Carvajal, J., et al. (2022). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv. [Link]

-

Garcés-Ramírez, L., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589. [Link]

-

RSC Blogs. (2022). A single hydrogen bond affects photophysics of chromophores. PCCP Blog. [Link]

-

Santos-Junior, A. A., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. [Link]

-